7-chloro-1H-indazole-5-carboxylic acid

Lactoperoxidase inhibition Antimicrobial enzyme Indazole SAR

7-Chloro-1H-indazole-5-carboxylic acid (CAS 1031417-54-5) is a heterocyclic indazole derivative bearing a chlorine atom at the 7-position and a carboxylic acid handle at the 5-position. This regiochemistry distinguishes it from other chloro-indazole-5-carboxylic acid isomers (e.g., 3-chloro, 6-chloro) and enables specific derivatization pathways.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59
CAS No. 1031417-54-5
Cat. No. B2421912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1H-indazole-5-carboxylic acid
CAS1031417-54-5
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)Cl)C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-6-2-4(8(12)13)1-5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13)
InChIKeyFWEAJWWRFMELBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1H-indazole-5-carboxylic acid (CAS 1031417-54-5): A Dual-Utility Heterocyclic Building Block for Kinase and Acetyl-CoA Carboxylase Inhibitor Programs


7-Chloro-1H-indazole-5-carboxylic acid (CAS 1031417-54-5) is a heterocyclic indazole derivative bearing a chlorine atom at the 7-position and a carboxylic acid handle at the 5-position . This regiochemistry distinguishes it from other chloro-indazole-5-carboxylic acid isomers (e.g., 3-chloro, 6-chloro) and enables specific derivatization pathways. The compound serves as a versatile small-molecule scaffold in medicinal chemistry, most prominently as an intermediate in the synthesis of spiro[pyrazolopyran-piperidine] ketones that function as acetyl-CoA carboxylase (ACC) inhibitors . Indazole-based compounds have been recognized as privileged structures with confirmed anti-tumor, analgesic, and anti-inflammatory activities .

Why 7-Chloro-1H-indazole-5-carboxylic acid Cannot Be Replaced by Other Indazole-5-carboxylic Acid Isomers


Indazole-5-carboxylic acid isomers with chlorine substitution at different ring positions (3-chloro, 4-chloro, 6-chloro, 7-chloro) are not interchangeable building blocks. The position of the chlorine substituent directly governs the electronic environment of the indazole ring, influencing both reactivity in downstream coupling reactions and the binding orientation of final inhibitors within enzyme active sites [1]. For example, indazole derivatives bearing carboxylic acid functionality at position 5 form essential hydrogen-bonding interactions with catalytic residues; shifting the chloro substituent alters the pKa of the carboxylic acid and the overall molecular electrostatic potential, which can dramatically affect inhibitory potency and selectivity profiles [1]. Furthermore, commercially available 5-substituted indazole libraries demonstrate that scaffold decoration position is a critical determinant of kinase selectivity across targets including CK2, GSK-3, ROCK, JAK, and AKT [2].

7-Chloro-1H-indazole-5-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Evidence 1: Lactoperoxidase Inhibition Potency – 7-Chloro Substituent Outperforms 4-Chloro and 6-Chloro Isomers

In a direct head-to-head comparison of ten indazole analogs against bovine milk lactoperoxidase (LPO), 7-chloro-1H-indazole demonstrated a Ki of 4.10 µM, representing the most potent inhibition within the chloro-substituted series and among all tested indazoles (Ki range across ten compounds: 4.10–252.78 µM) [1]. This positions the 7-chloro regioisomer as substantially more potent than the 4-chloro (5a) and 6-chloro (6a) isomers for this antimicrobial target, although exact Ki values for individual isomers were reported as a range; the 4.10 µM Ki is attributed specifically to the 7-chloro analog based on the published structure-activity table [1].

Lactoperoxidase inhibition Antimicrobial enzyme Indazole SAR

Evidence 2: Potato Polyphenol Oxidase (PPO) Inhibition – 7-Chloro-1H-indazole Ranks as the Most Potent Inhibitor Among All Tested Indazoles

A systematic evaluation of indazole derivatives against potato polyphenol oxidase (PPO) identified 7-chloro-1H-indazole as the most potent inhibitor in the panel, with a Ki of 0.15 ± 0.04 mM [1]. Across the entire series, IC50 values ranged from 0.11 to 1.12 mM and Ki values ranged from 0.15 ± 0.04 to 3.55 ± 0.88 mM, placing the 7-chloro analog at the top of the activity spectrum [1].

Polyphenol oxidase inhibition Enzyme kinetics Food browning

Evidence 3: Proven Intermediate for Acetyl-CoA Carboxylase (ACC) Inhibitor Synthesis – A Validated Drug Discovery Building Block

7-Chloro-1H-indazole-5-carboxylic acid is explicitly cited in patent literature as a key intermediate for the preparation of spiro[pyrazolopyran-piperidine] ketones that function as acetyl-CoA carboxylase (ACC) inhibitors [1]. The carboxylic acid group at position 5 serves as the essential attachment point for spirocyclic amine coupling, while the 7-chloro substituent modulates the physicochemical properties of the final inhibitor without interfering with the spirocyclization chemistry . In contrast, the unsubstituted 1H-indazole-5-carboxylic acid (CAS 61700-61-6) lacks the electron-withdrawing chloro group, which would alter both the reactivity of the carboxylic acid toward amide bond formation and the lipophilicity of the resulting ACC inhibitor .

Acetyl-CoA carboxylase Spiroketone synthesis Metabolic disease

Evidence 4: Physicochemical Differentiation – Predicted Properties Enable Rational Procurement

7-Chloro-1H-indazole-5-carboxylic acid has a predicted density of 1.644 ± 0.06 g/cm³ and a predicted boiling point of 462.3 ± 25.0 °C . These values differ from unsubstituted 1H-indazole-5-carboxylic acid, which has a molecular weight of 162.15 g/mol versus 196.59 g/mol for the 7-chloro derivative. The increased molecular weight and altered predicted physicochemical parameters reflect the impact of the 7-chloro substituent on compound handling, solubility, and chromatographic behavior during purification .

Predicted density Predicted boiling point Molecular property comparison

7-Chloro-1H-indazole-5-carboxylic acid: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Scenario 1: Discovery of Lactoperoxidase-Targeted Antimicrobial Agents

Researchers developing novel antimicrobial agents targeting the lactoperoxidase (LPO) system should prioritize 7-chloro-1H-indazole-5-carboxylic acid as a starting scaffold. Its parent compound, 7-chloro-1H-indazole, demonstrated the most potent LPO inhibition (Ki = 4.10 µM) among ten indazole analogs tested [1]. The carboxylic acid functionality at position 5 provides a synthetic handle for further derivatization to optimize potency, selectivity, and pharmacokinetic properties while retaining the favorable 7-chloro pharmacophore.

Scenario 2: Development of Polyphenol Oxidase Inhibitors for Food and Agricultural Applications

For programs targeting polyphenol oxidase (PPO) inhibition—relevant to preventing enzymatic browning in foods and agricultural products—7-chloro-1H-indazole-5-carboxylic acid offers a validated entry point. 7-Chloro-1H-indazole was identified as the most potent PPO inhibitor in a panel of indazoles (Ki = 0.15 ± 0.04 mM), outperforming all other halogen-substituted regioisomers [1]. The carboxylic acid group enables conjugation to carrier molecules or surface-functionalization for industrial enzyme inhibition applications.

Scenario 3: Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disease Programs

Medicinal chemistry teams pursuing acetyl-CoA carboxylase (ACC) inhibitors for obesity, metabolic syndrome, or fatty acid metabolism disorders should source 7-chloro-1H-indazole-5-carboxylic acid as the designated building block for spiro[pyrazolopyran-piperidine] ketone synthesis, as documented in patent WO 2009144554 [1]. The 5-carboxylic acid serves as the critical coupling point for spirocyclic amine attachment, while the 7-chloro substituent contributes to the overall physicochemical profile of the final ACC inhibitor.

Scenario 4: Kinase Inhibitor Library Design Leveraging 5-Carboxy-Indazole Scaffolds

Teams constructing focused kinase inhibitor libraries should include 7-chloro-1H-indazole-5-carboxylic acid as a key diversity element. 3-Aryl-indazole 5- and 7-carboxylic acids have demonstrated CK2 inhibitory activity with IC50 values in the 3.1–6.5 µM range [1], and 5-substituted indazoles are recognized as privileged kinase inhibitor scaffolds targeting GSK-3, ROCK, JAK, CK2, AKT, and other therapeutically relevant kinases [2]. The 7-chloro substitution pattern provides a distinct electronic profile compared to 4-chloro or 6-chloro isomers, enabling exploration of structure-activity relationships around the indazole core.

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